molecular formula C23H24N4O2 B2935507 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 941895-70-1

2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2935507
CAS No.: 941895-70-1
M. Wt: 388.471
InChI Key: VBDQFVYPQXXBIC-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a piperidine group at the 6-position and a phenoxy-acetamide moiety linked to the 3-position via a phenyl ring. The piperidine group enhances lipophilicity and membrane permeability, while the phenoxy-acetamide chain may contribute to target binding specificity.

Properties

IUPAC Name

2-phenoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(17-29-20-7-3-1-4-8-20)24-19-11-9-18(10-12-19)21-13-14-22(26-25-21)27-15-5-2-6-16-27/h1,3-4,7-14H,2,5-6,15-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDQFVYPQXXBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure

The compound is characterized by its complex structure, which includes:

  • A phenoxy group
  • A pyridazine ring
  • A piperidine moiety

This unique arrangement contributes to its biological properties.

Anti-tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among these, specific compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibition of bacterial growth. Notably, compounds with similar structural motifs showed promising results in further evaluations, suggesting a potential pathway for developing new anti-tubercular therapies .

CompoundIC50 (μM)IC90 (μM)
Compound A1.353.73
Compound B2.184.00
Compound C40.32-

Anti-cancer Activity

In addition to its anti-tubercular properties, this compound has been evaluated for its anti-cancer potential. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values demonstrating effective cytotoxicity . The compound's mechanism appears to involve the inhibition of key signaling pathways related to cancer cell survival and proliferation.

Antibacterial Properties

The compound has also shown antibacterial activity against various strains of bacteria. In vitro tests indicated that certain derivatives possess significant bacteriostatic effects, particularly against Gram-positive bacteria . The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 50 µM to 100 µM, showcasing their potential as antibacterial agents.

Case Studies

Several case studies have been documented regarding the efficacy of this compound and its derivatives:

  • Study on Anti-tubercular Activity : Researchers synthesized multiple analogs and assessed their activity against Mycobacterium tuberculosis. The most potent compounds were identified, leading to further exploration of their mechanisms and potential for clinical application.
  • Investigation into Anti-cancer Effects : In vivo studies demonstrated that certain derivatives significantly suppressed tumor growth in mice models, indicating their potential for therapeutic use in oncology .
  • Antibacterial Efficacy : Comparative studies with standard antibiotics revealed that some derivatives exhibited superior antibiofilm activity against resistant bacterial strains, suggesting a promising avenue for treating infections where conventional therapies fail .

Chemical Reactions Analysis

Core Skeletal Assembly

The compound’s structure integrates pyridazine, piperidine, phenoxy, and acetamide moieties. Synthesis typically follows these steps:

  • Pyridazine Ring Formation :

    • Cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines under acidic conditions (e.g., acetic anhydride) yields pyridazin-3-one intermediates .

    • Subsequent functionalization at the 6-position via nucleophilic substitution (e.g., piperidine introduction) .

  • Piperidine Coupling :

    • Piperidin-1-yl groups are introduced via SNAr (nucleophilic aromatic substitution) on chloropyridazines using piperidine in polar aprotic solvents (e.g., DMF) at elevated temperatures .

  • Acetamide Installation :

    • Amide coupling between 2-phenoxyacetic acid and the aniline derivative (4-aminophenylpyridazine) using coupling agents like TBTU or EDCI with DIPEA as a base .

Example Reaction Scheme:

StepReagents/ConditionsProductYieldSource
Pyridazine formationHydrazine hydrate, acetic anhydride, 80°C6-chloropyridazin-3-one85%
Piperidine substitutionPiperidine, DMF, 120°C6-(piperidin-1-yl)pyridazine72%
Acetamide couplingTBTU, DIPEA, DCM2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide68%

Acetamide Hydrolysis

The N-acetamide group undergoes hydrolysis under strong acidic (HCl/H2O) or basic (NaOH/EtOH) conditions to yield 2-phenoxyacetic acid and the corresponding aniline .

  • Conditions : 6M HCl, reflux, 4h → 92% conversion .

Piperidine Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 to form quaternary ammonium salts .

  • Oxidation : Piperidine can be oxidized to piperidone using m-CPBA or H2O2/FeSO4 .

Pyridazine Electrophilic Substitution

The pyridazine ring participates in:

  • Chlorination : PCl5 at 60°C introduces Cl at the 4-position .

  • Suzuki Coupling : Pd(PPh3)4-mediated cross-coupling with arylboronic acids .

Bioactivity Data Table:

DerivativeModificationIC50 (Anti-Angiogenesis)DNA Cleavage EfficacySource
Parent compoundNone18 µMModerate
Sulfonamide analog4-Benzenesulfonyl9 µMHigh
Arylazo derivative4-Phenylazo12 µMVery High

Oxidative Degradation

  • Exposure to H2O2/UV light induces piperidine N-oxidation and acetamide cleavage, forming 2-phenoxyacetic acid and 4-(6-oxopyridazin-1(6H)-yl)aniline as primary degradants .

Photolytic Stability

  • Unstable under UVA (320–400 nm), with 40% degradation over 48h in methanol .

Computational Reaction Modeling

DFT studies (B3LYP/6-31G*) predict:

  • Electrophilic Reactivity : Pyridazine C4 > C5 > C3 .

  • Hydrogen Bonding : Acetamide NH forms strong H-bonds with carbonyl acceptors (ΔG = −5.2 kcal/mol) .

Key Research Gaps

  • Limited experimental data on catalytic asymmetric reactions involving the chiral piperidine center.

  • Sparse mechanistic studies on in vivo metabolic pathways (e.g., cytochrome P450 interactions).

Sources:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide Pyridazine 6-piperidin-1-yl, 3-(phenoxy-acetamide-phenyl) 433.5 (calculated) Hypothesized kinase/glutaminase modulation
2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide Pyridazine 6-(4-methylpiperazin-1-yl), 4-ethoxyphenyl-acetamide 431.5 Enhanced solubility due to ethoxy group; potential metabolic stability
CB-839 (glutaminase inhibitor) Pyridazine 6-(2-(3-(trifluoromethoxy)phenyl)acetamido), thiadiazole linker ~500 (estimated) Clinically validated glutaminase inhibition; antitumor activity
N-(3-(piperidin-4-yl)phenyl)acetamide derivatives Piperidine + phenylacetamide Varied aryl/heteroaryl groups ~300–450 Kinase inhibition (e.g., JAK2, EGFR)

Key Findings

Structural Flexibility vs. Target Specificity: The 4-methylpiperazine substituent in 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS 941983-30-8) improves water solubility compared to the piperidine group in the target compound, which may enhance bioavailability . However, piperidine’s smaller size could allow deeper penetration into hydrophobic binding pockets. CB-839 replaces the phenoxy group with a trifluoromethoxy-phenylacetamide chain, significantly boosting glutaminase C (GAC) inhibition (IC₅₀ < 50 nM) via stronger hydrophobic interactions and fluorine-mediated electronic effects .

Pharmacological Activity: Piperidine-containing analogs, such as N-(3-(piperidin-4-yl)phenyl)acetamide derivatives, exhibit kinase inhibitory activity (e.g., EGFR IC₅₀ = 12 nM) due to the piperidine’s ability to occupy ATP-binding pockets .

Physicochemical Properties: The ethoxy group in CAS 941983-30-8 reduces logP (predicted ~3.2) compared to the target compound’s phenoxy group (logP ~3.8), aligning with its improved solubility profile . Limited data exist for the target compound’s stability or metabolism, but piperazine/piperidine moieties generally resist oxidative degradation better than morpholine or pyrrolidine .

Mechanistic Insights

  • Pyridazine Core : The pyridazine ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites, a feature shared across all compared compounds .
  • Acetamide Linkage: The acetamide group acts as a hydrogen-bond donor/acceptor, critical for target engagement.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide?

Methodological Answer:

  • Stepwise substitution and condensation : Begin with halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) and perform substitution reactions with phenoxy/pyridazine-containing intermediates under mild alkaline conditions to preserve reactive groups. demonstrates efficient substitution using 2-pyridinemethanol under alkaline conditions, avoiding side reactions .
  • Reduction and amidation : Reduce nitro groups to amines using iron powder in acidic media (e.g., HCl), followed by condensation with phenoxyacetyl chloride. Ensure stoichiometric control to minimize byproducts, as described in for analogous acetamide syntheses .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound. Confirm purity via HPLC (≥95%) and characterize via 1H^1H-NMR and HRMS .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the integration of aromatic protons (e.g., pyridazine ring at δ 7.8–8.2 ppm) and the acetamide backbone (δ 2.1–2.3 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ ~448.18 Da) with electrospray ionization (ESI) in positive mode .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and aromatic C-N vibrations (1250–1350 cm1^{-1}) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid. Collect solid waste in sealed containers for incineration .
  • First Aid : For skin contact, rinse with 10% ethanol-water solution followed by soap. For inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer results) be resolved?

Methodological Answer:

  • Dose-Response Profiling : Conduct IC50_{50} assays across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) to identify selective activity thresholds. highlights differential effects of trifluoromethyl groups on Gram-positive vs. Gram-negative bacteria .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to target suspected pathways (e.g., kinase inhibition for anticancer activity). Compare results with structurally similar compounds (e.g., trifluoromethyl-substituted analogs in ) to isolate key functional groups .

Q. What experimental designs are optimal for evaluating environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours. Monitor degradation via LC-MS; adjust pH to mimic physiological or environmental conditions ( details buffer preparation) .
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Quantify breakdown products (e.g., phenoxy radicals) using GC-MS .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity. Compare with baseline data from structurally related piperidine derivatives () .

Q. How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Calculate via software (e.g., Schrödinger QikProp) using fragment-based methods. Validate experimentally via shake-flask partitioning (octanol/water) .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using docking tools (AutoDock Vina). Prioritize in vitro microsomal assays for high-risk metabolites .
  • Bioavailability : Apply the Rule of Five (Ro5) to assess absorption. Adjust substituents (e.g., piperidine vs. pyrrolidine) to optimize solubility, as shown in for trifluoromethyl analogs .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., nitro reduction in ) and adjust reagent flow rates dynamically .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature (40–80°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF). ’s split-plot design can be adapted for multi-variable analysis .

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